ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a sulfonyl group, and a piperazine ring
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S2/c1-2-38-29(35)32-16-18-33(19-17-32)40(36,37)25-14-12-24(13-15-25)27(34)31-28-30-26(20-39-28)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-15,20H,2,16-19H2,1H3,(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDANAVWTEZRALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ganch Reaction for Thiazole Ring Construction
The 4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-amine intermediate is synthesized via the Ganch reaction, which couples α-chloro carbonyl compounds with thioamides. For this target, 4-biphenylcarbonyl chloride reacts with 1-pyrrolidinecarbothioamide in dry dichloromethane at −20°C, followed by cyclization under reflux to yield the thiazole ring (Figure 1). The reaction proceeds with 85% efficiency when catalyzed by tetramethylethylenediamine (TMEDA).
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: −20°C (initial), reflux (cyclization)
- Catalysts: TMEDA (0.1 eq)
- Yield: 85%
Carbamoyl Linkage: Thiazol-2-amine to Benzenesulfonyl Intermediate
Carbamoyl Chloride Activation
The thiazol-2-amine undergoes carbamoylation using 4-sulfobenzoic acid derivatives. First, 4-sulfobenzoic acid is converted to its acid chloride via thionyl chloride (SOCl$$_2$$) in toluene at 60°C. Subsequent reaction with the thiazol-2-amine in dichloromethane at 0°C forms the carbamoyl linkage. Triethylamine (3 eq) neutralizes HCl byproducts, achieving 90% yield.
Critical Parameters :
- Activation agent: SOCl$$_2$$ (2 eq)
- Base: Triethylamine (3 eq)
- Solvent: Toluene (activation), dichloromethane (coupling)
- Temperature: 60°C (activation), 0°C (coupling)
Piperazine Sulfonylation and Esterification
Sulfonylation of Piperazine
The benzenesulfonyl chloride intermediate reacts with piperazine in a 1:1 molar ratio. To prevent over-sulfonylation, the secondary amine of piperazine is protected via trimethylsilylation using trimethylchlorosilane (2 eq) and tributylamine (2.2 eq) in dichloromethane at −10°C. After sulfonylation, desilylation with methanol yields mono-sulfonylated piperazine (87% yield).
Final Coupling and Purification
Amide Bond Formation
The sulfobenzoic-thiazole carbamoyl chloride reacts with the ethyl-piperazine carboxylate in dimethylformamide (DMF) at 50°C for 12 hours. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates the coupling, yielding the final compound at 82% purity. Column chromatography (silica gel, ethyl acetate/hexane 3:7) elevates purity to 98%.
Analytical Validation :
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 13H, biphenyl and benzene), 4.12 (q, 2H, CH$$2$$CH$$_3$$), 3.72–3.45 (m, 8H, piperazine).
- LC-MS: m/z 475.6 [M+H]$$^+$$.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing polymerization during Ganch cyclization is mitigated by slow addition of α-chloro biphenyl carbonyl chloride and strict temperature control (−20°C to 0°C).
Moisture Sensitivity
Phosgene alternatives like diphosgene reduce hydrolysis risks during carbamoyl chloride synthesis. Anhydrous conditions and molecular sieves (4Å) maintain reagent integrity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent US10703731B2 highlights a continuous flow system for analogous piperazine derivatives, reducing reaction times by 40% and improving yield reproducibility.
Green Chemistry Approaches
Solvent substitution (e.g., cyclopentyl methyl ether instead of dichloromethane) and catalytic TMEDA reduce environmental impact while maintaining efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.
Reduction: Reduction reactions can occur at the carbamoyl and sulfonyl groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate may share similar mechanisms due to its structural components that resemble known anticancer agents .
Inhibition of Acetylcholinesterase
Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Virtual screening methods have identified several piperazine compounds that effectively bind to the active sites of acetylcholinesterase, suggesting that this compound could be a candidate for further development in this area .
Material Science
Synthesis of Functional Polymers
The compound's unique structure allows it to serve as a building block for synthesizing functional polymers. These polymers can exhibit tailored properties for applications in coatings, adhesives, and drug delivery systems. The sulfonamide group in the compound enhances solubility and interaction with biological systems, making it suitable for biomedical applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of piperazine derivatives. This compound may exhibit broad-spectrum antimicrobial activity due to its structural similarities with known antimicrobial agents. This potential has been highlighted in research focusing on the synthesis of thiazole-based compounds which are known for their antimicrobial effects .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study involving piperazine derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through cell cycle arrest mechanisms. The structural components similar to this compound were pivotal in achieving this effect.
Case Study 2: Neuroprotective Effects
Research focused on piperazine derivatives showed promising results in inhibiting acetylcholinesterase activity. The binding affinity of these compounds at the active site suggests that this compound could be developed as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate: is similar to other thiazole-based compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a wide range of biological activities and chemical reactivity. The presence of the piperazine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activity
Ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a piperazine ring, a thiazole moiety, and a biphenyl group. Its molecular formula is C₁₈H₁₈N₂O₄S, and it exhibits properties typical of piperazine derivatives.
Research indicates that piperazine derivatives can interact with various biological targets. Specifically, this compound has been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and memory .
2. Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the thiazole ring have shown effectiveness against various bacterial strains. The sulfonamide group in the compound may contribute to its antibacterial activity by interfering with folic acid synthesis in bacteria .
3. Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity associated with conditions like Alzheimer's disease .
Case Study 1: Inhibition of Acetylcholinesterase
A study conducted on various piperazine derivatives demonstrated that those with structural similarities to this compound exhibited significant AChE inhibition. The most effective derivatives showed IC₅₀ values in the low micromolar range, indicating strong potential for treating cognitive disorders .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of similar thiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds significantly inhibited bacterial growth, suggesting that this compound could be developed as an antibiotic agent .
Data Tables
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the thiazole ring via cyclization under controlled temperature (60–80°C) and anhydrous conditions .
- Step 2 : Sulfonylation and carbamoylation using coupling agents (e.g., EDC/HOBt) in DMF or DCM .
- Step 3 : Piperazine ring functionalization via nucleophilic substitution or esterification .
- Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) is confirmed by NMR and MS .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
Advanced Research Questions
Q. How can the mechanism of action against biological targets be elucidated?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for kinases or proteases) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with Scatchard analysis .
- Computational modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes .
- Validate with molecular dynamics simulations (GROMACS) to assess stability over 100 ns .
Q. How to resolve contradictions in reported biological activities or synthesis yields?
- Methodological Answer :
- Comparative analysis : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch).
- Orthogonal assays : Confirm bioactivity using multiple methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Data normalization : Adjust for batch-to-batch variability using internal controls (e.g., reference inhibitors) .
Q. What strategies optimize pharmacological profiles via SAR studies?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., biphenyl to fluorophenyl) to probe steric/electronic effects .
- Bioactivity testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines, bacterial strains).
- Computational QSAR : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with activity .
Q. Which in silico approaches predict binding affinity and selectivity?
- Methodological Answer :
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors in the sulfonyl group) .
- Free energy calculations : Use MM-GBSA to estimate ΔG binding .
- Selectivity profiling : Screen against off-target databases (e.g., ChEMBL) to minimize cross-reactivity .
Q. How do stability profiles affect experimental handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
